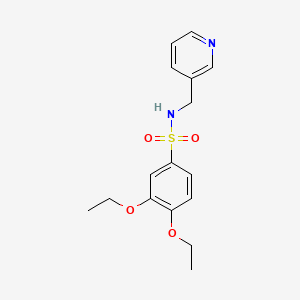

![molecular formula C8H13NO3 B2395546 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one CAS No. 1402232-58-9](/img/structure/B2395546.png)

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

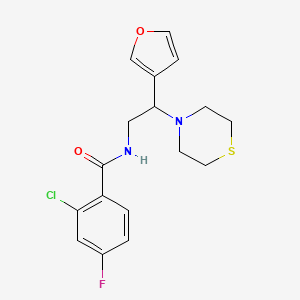

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 . It is typically found in a powder form .

Synthesis Analysis

The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .Molecular Structure Analysis

The InChI code for 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a white to light yellow powder . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of New Spiro[5.5]undecane Derivatives

This compound has been used in the synthesis and structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated .

Antagonist for γ-aminobutyric Acid Type A Receptor (GABAAR)

The 3,9-diazaspiro[5.5]undecane-based compounds, which include “1,9-Dioxa-4-azaspiro[5.5]undecan-3-one”, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . These compounds show low cellular membrane permeability .

Antitumor Activity

When the 4-position substituent is p-bromobenzyl, the activity of “1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” is optimal . This suggests potential applications in the development of antitumor drugs .

Synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

“1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” can be used in the synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives . These derivatives have potential applications in medicinal chemistry .

Synthesis of 1,3-dioxane-1,3-dithiane Spiranes

This compound can be used in the synthesis of 1,3-dioxane-1,3-dithiane spiranes . These spiranes show both heteroatoms in the spirane unit .

Synthesis of Bis (1,3-oxathiane) Spiranes

“1,9-Dioxa-4-azaspiro[5.5]undecan-3-one” can also be used in the synthesis of bis (1,3-oxathiane) spiranes . These spiranes exhibit some peculiar stereochemistry aspects .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,9-dioxa-4-azaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-5-12-8(6-9-7)1-3-11-4-2-8/h1-6H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVCGXRMQNLJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dioxa-4-azaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2395463.png)

![1,3-bis(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2395465.png)

![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2395474.png)

![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)

![3-Chloro-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2395486.png)